molecular formula C9H15ClN2O2S B6199663 N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 2694734-93-3

N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B6199663
CAS No.: 2694734-93-3
M. Wt: 250.7
InChI Key:
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Description

N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H16N2O2S·HCl It is a derivative of methanesulfonamide and contains an aminoethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(2-aminoethyl)aniline+methanesulfonyl chlorideN-[4-(2-aminoethyl)phenyl]methanesulfonamide+HCl\text{4-(2-aminoethyl)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{N-[4-(2-aminoethyl)phenyl]methanesulfonamide} + \text{HCl} 4-(2-aminoethyl)aniline+methanesulfonyl chloride→N-[4-(2-aminoethyl)phenyl]methanesulfonamide+HCl

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield corresponding oxides, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(methylamino)ethyl)phenyl)methanesulfonamide
  • N-(4-(2-(ethylamino)ethyl)phenyl)methanesulfonamide

Uniqueness

N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride involves the reaction of 4-(2-aminoethyl)aniline with methanesulfonyl chloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "4-(2-aminoethyl)aniline", "Methanesulfonyl chloride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "4-(2-aminoethyl)aniline is dissolved in ethyl acetate and cooled to 0°C.", "Methanesulfonyl chloride is added dropwise to the solution with stirring.", "The reaction mixture is stirred at 0°C for 1 hour.", "Sodium bicarbonate solution is added to the reaction mixture to neutralize the excess acid.", "The organic layer is separated and washed with water.", "The organic layer is dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain N-[4-(2-aminoethyl)phenyl]methanesulfonamide as a white solid.", "The solid is dissolved in hydrochloric acid and stirred at room temperature for 1 hour.", "The resulting solution is concentrated under reduced pressure to obtain N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride as a white solid." ] }

CAS No.

2694734-93-3

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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